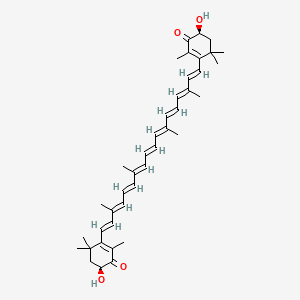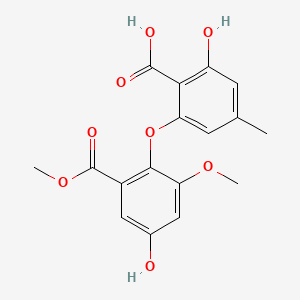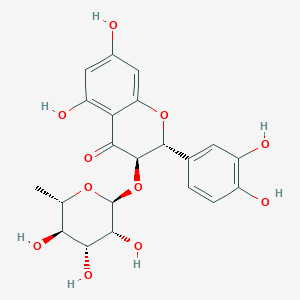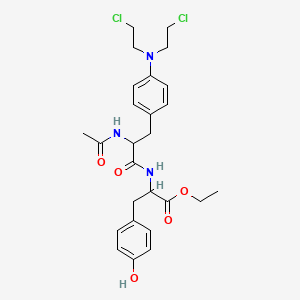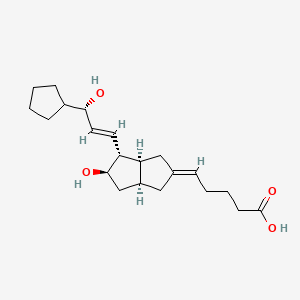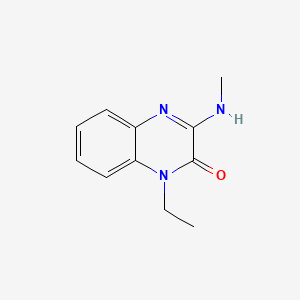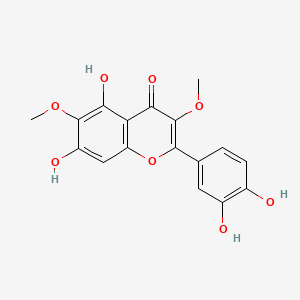
Axillarin
Overview
Description
It is a naturally occurring compound found in various plants such as Pulicaria crispa, Filifolium sibiricum, Inula britannica, Wyethia bolanderi, and Tanacetum vulgare . Axillarin is also known for its presence in traditional herbal medicine.
Mechanism of Action
Target of Action
Axillarin is an O-methylated flavonol
Mode of Action
It has been reported that this compound has antioxidant activity and can strongly protect primary cultured neurons against glutamate-induced oxidative stress . It also shows xanthine oxidase inhibitory activity .
Result of Action
This compound has been reported to exhibit antioxidant activity and neuroprotective effects . It can protect primary cultured neurons against oxidative stress induced by glutamate . These effects are likely a result of its interaction with various molecular targets and signaling pathways.
Biochemical Analysis
Biochemical Properties
Axillarin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in antioxidant pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, modulating their activity and influencing cellular responses to external stimuli . These interactions highlight the importance of this compound in maintaining cellular homeostasis and protecting cells from oxidative damage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Additionally, this compound has been found to inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing inflammation and promoting cell survival . These effects demonstrate the potential of this compound in regulating cellular processes and protecting cells from damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, modulating their activity and influencing cellular processes . For example, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, thereby reducing inflammation . Additionally, this compound can activate transcription factors, such as Nrf2, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . These molecular interactions highlight the multifaceted role of this compound in regulating cellular processes and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound can undergo degradation, leading to a reduction in its bioactivity . Long-term studies have shown that this compound can have sustained effects on cellular function, such as the continuous upregulation of antioxidant genes and the persistent inhibition of pro-inflammatory pathways . These findings suggest that this compound can provide long-lasting protection against oxidative stress and inflammation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce inflammation without causing any adverse effects . At high doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which its beneficial effects are outweighed by its toxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to antioxidant defense and inflammation . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress . Additionally, this compound can modulate the activity of enzymes involved in the production of pro-inflammatory mediators, such as COX-2, thereby reducing inflammation . These interactions highlight the role of this compound in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to specific proteins and be transported to different cellular compartments, such as the nucleus and mitochondria . These interactions influence the localization and accumulation of this compound within cells, affecting its bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and the presence of targeting signals . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can enhance antioxidant defenses and protect against oxidative damage . These findings highlight the importance of subcellular localization in determining the bioactivity and therapeutic potential of this compound.
Preparation Methods
Axillarin can be synthesized through various methods. One common synthetic route involves the use of 2,4,6-trihydroxy-3,6-dimethoxyacetophenone as a starting material . This compound undergoes a series of reactions, including acetylation and debenzylation, to yield this compound . Industrial production methods typically involve the extraction of this compound from plant sources, followed by purification processes such as chromatography .
Chemical Reactions Analysis
Axillarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and hydrogen . Major products formed from these reactions include various derivatives of this compound, such as its methyl ether and tetraacetate forms .
Scientific Research Applications
Axillarin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge free radicals . In biology, this compound has been shown to enhance the growth of probiotic bacteria such as Lactobacillus acidophilus and Lactobacillus rhamnosus . In medicine, it is being investigated for its potential antiviral and anti-inflammatory properties . Additionally, this compound is used in the food industry as a natural antioxidant .
Comparison with Similar Compounds
Axillarin is similar to other flavonols such as quercetin and kaempferol. it is unique due to its specific O-methylation pattern, which imparts distinct chemical and biological properties . Similar compounds include quercetagetin, quercetin, and kaempferol . This compound’s unique structure allows it to exhibit stronger antioxidant and anti-inflammatory activities compared to its analogs .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVXRGRNLQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199840 | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5188-73-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axillarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AXILLARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Axillarin?
A: this compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol. []
Q2: What spectroscopic data is available for this compound?
A: Researchers commonly use UV, IR, 1D and 2D NMR, FABMS, and HRESIMS spectral data for the identification and structural elucidation of this compound. [, , ]
Q3: What are the potential therapeutic targets of this compound?
A: Studies have explored this compound's potential against COVID-19, specifically targeting the main protease (Mpro) of SARS-CoV-2. [] Additionally, this compound exhibits inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, making it a potential candidate for antidiabetic research. []
Q4: How does this compound interact with the main protease (Mpro) of SARS-CoV-2?
A: Molecular docking studies suggest that this compound exhibits suitable binding affinities to the binding site of SARS-CoV-2 Mpro. It interacts with crucial catalytic residues CYS145 and HIS41 and forms hydrogen bonds and hydrophobic interactions with various Mpro residues. []
Q5: How does this compound affect the redox state in cells?
A: Research shows that this compound, as part of polyphenolic extracts from plants like Artemisia tridentata, can decrease the oxidation of 2'7'-dichlorofluorescin both in vitro and in cultured human liver carcinoma cells (HepG2). These extracts also increased intracellular glutathione levels in a time and dose-dependent manner, suggesting multiple mechanisms for impacting the cellular redox state. []
Q6: Does this compound possess anti-inflammatory activity?
A: Yes, studies demonstrate that this compound exhibits anti-inflammatory properties. In a study using LPS-stimulated mouse macrophages (RAW 264.7), this compound effectively reduced prostaglandin E2 levels and partially inhibited synovial phospholipase A2 activity. []
Q7: What is the role of this compound in influencing probiotic properties?
A: Studies show that this compound can significantly improve the growth of Lactobacillus acidophilus LA-5 and Lactobacillus rhamnosus GG in a dose-dependent manner. While it enhances auto-aggregation properties, it also decreases surface hydrophobicity, suggesting a complex modulation of probiotic characteristics. []
Q8: What are the potential applications of this compound?
A8: Given its diverse biological activities, this compound shows promise in various applications, including:
- Antiviral agent: Potential inhibitor of SARS-CoV-2 Mpro []
- Antidiabetic agent: α-amylase inhibitory activity []
- Antioxidant: Protects against oxidative stress [, ]
- Anti-inflammatory: Reduces inflammation in vitro []
- Cosmetic ingredient: Antioxidant and potential skin-protecting properties []
Q9: What analytical methods are used to study this compound?
A9: Researchers utilize various analytical techniques for the characterization and quantification of this compound, including:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) for separation, identification, and quantification. [, , ]
- Spectroscopic methods: UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for structural elucidation and analysis. [, ]
Q10: What are the future directions for this compound research?
A10: Further research on this compound should focus on:
Q11: What are the natural sources of this compound?
A11: this compound is found in several plant species, including:
- Centaurea jacea []
- Tanacetum alyssifolium [, , ]
- Plantago euphratica []
- Artemisia tridentata []
- Ajania fruticulosa []
- Iva axillaris []
- Achillea millefolium and Achillea biebersteinii []
- Tagetes minuta [, ]
- Inula britannica []
- Artemisia copa []
- Pyrethrumta tsienense []
- Tagetes mendocina []
- Crossostephium chinense []
- Geigeria alata []
- Artemisia heptapotamica []
- Chrysanthemum morifolim []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


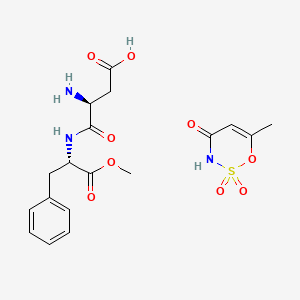
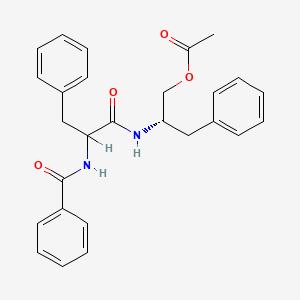
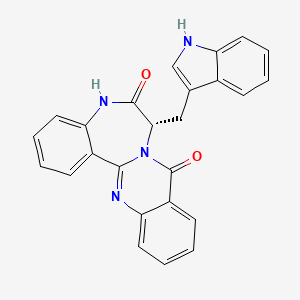
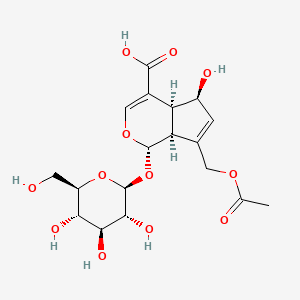
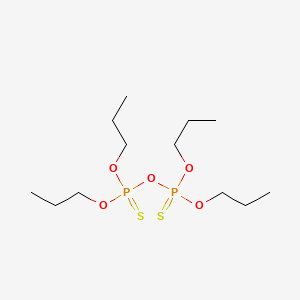
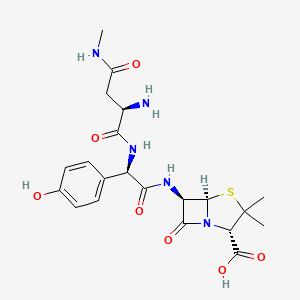
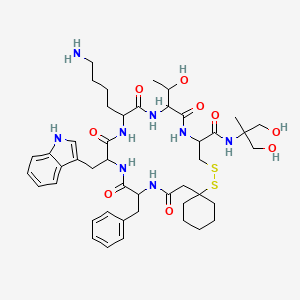
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
